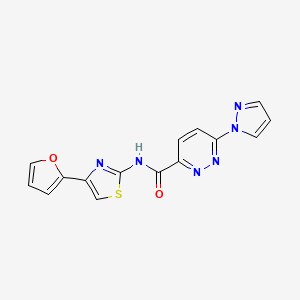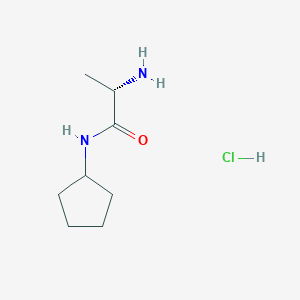
(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(furan-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(furan-3-yl)methanone is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(furan-3-yl)methanone typically involves multiple steps, starting from commercially available starting materials. The key steps may include:
Formation of the pyridine derivative: This involves the chlorination of pyridine to obtain 3-chloropyridine.
Formation of the piperidine derivative: This involves the reaction of piperidine with an appropriate reagent to introduce the furan-3-yl group.
Coupling reaction: The final step involves coupling the pyridine and piperidine derivatives through an ether linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(furan-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The pyridine ring can be reduced to form a piperidine derivative.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring would yield a furanone derivative, while substitution of the chlorine atom on the pyridine ring could yield various substituted pyridine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: As a potential therapeutic agent due to its biological activity.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(furan-3-yl)methanone would depend on its specific biological target. Potential mechanisms could include:
Binding to a receptor: The compound could bind to a specific receptor and modulate its activity.
Inhibition of an enzyme: The compound could inhibit the activity of a specific enzyme.
Modulation of a signaling pathway: The compound could modulate a specific signaling pathway, leading to changes in cellular function.
Comparison with Similar Compounds
(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(furan-3-yl)methanone can be compared with other similar compounds, such as:
(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(thiophen-3-yl)methanone: This compound has a thiophene ring instead of a furan ring.
(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(benzofuran-3-yl)methanone: This compound has a benzofuran ring instead of a furan ring.
The uniqueness of this compound lies in its specific combination of functional groups, which can confer unique biological activities and chemical reactivity.
Properties
IUPAC Name |
[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-(furan-3-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O3/c16-13-9-17-5-1-14(13)21-12-2-6-18(7-3-12)15(19)11-4-8-20-10-11/h1,4-5,8-10,12H,2-3,6-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUEVGTPDQPEWFL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=NC=C2)Cl)C(=O)C3=COC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 2-(2-(benzofuro[3,2-d]pyrimidin-4-ylthio)acetamido)benzoate](/img/structure/B2414461.png)

![(E)-N-[7-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N'-methoxymethanimidamide](/img/structure/B2414464.png)

![3-(7-ethoxy-5-(furan-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2414469.png)
![6-butyl-3-[4-(2,4-dimethylphenyl)piperazine-1-carbonyl]-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione](/img/structure/B2414471.png)

![3-(3,4-dimethoxyphenyl)-6-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2414473.png)


![N-[(4-Methoxythian-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide](/img/structure/B2414479.png)
![N-[2-(2,4-dimethylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]propanamide](/img/structure/B2414480.png)

![n-[1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1h-pyrazol-5-yl]adamantane-1-carboxamide](/img/structure/B2414483.png)
